

3-Bromo-2,6-dimethylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2,6-dimethylbenzoic acid

Cat. No.: B170314

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Technical Guide: 3-Bromo-2,6-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and characterization of **3-Bromo-2,6-dimethylbenzoic acid**, a valuable building block in organic synthesis and drug discovery.

Core Molecular Data

The fundamental molecular and physical properties of **3-Bromo-2,6-dimethylbenzoic acid** are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
CAS Number	123278-07-9	[1]
Physical Form	Solid	
Purity	Typically ≥98%	
InChI	InChI=1S/C9H9BrO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)	[1][2]
InChI Key	KSSHISAHZOMUES-UHFFFAOYSA-N	[1][2]
SMILES	CC1=C(C(=O)O)C(C)=CC=C1Br	

Synthesis Protocol: Electrophilic Bromination

While multiple synthetic routes can be envisioned, a common and direct method for the preparation of **3-Bromo-2,6-dimethylbenzoic acid** is the electrophilic bromination of 2,6-dimethylbenzoic acid. The following protocol is a representative procedure based on established chemical principles for aromatic bromination.

Materials:

- 2,6-dimethylbenzoic acid
- N-Bromosuccinimide (NBS)
- Sulfuric acid (concentrated)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

- Saturated aqueous sodium thiosulfate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for filtration and crystallization

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylbenzoic acid in dichloromethane. Cool the solution to 0 °C using an ice bath.
- **Addition of Brominating Agent:** Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
- **Catalysis:** Carefully add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

- **Work-up:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **3-Bromo-2,6-dimethylbenzoic acid**.

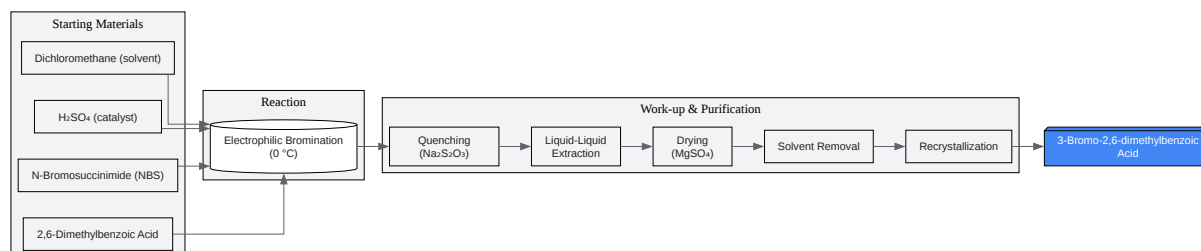
Analytical Characterization

The identity and purity of the synthesized **3-Bromo-2,6-dimethylbenzoic acid** should be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for confirming the structure of the compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is used to determine the purity of the compound.
- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **3-Bromo-2,6-dimethylbenzoic acid** via electrophilic bromination.



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Caption: Synthesis workflow for **3-Bromo-2,6-dimethylbenzoic acid**.

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- To cite this document: BenchChem. [3-Bromo-2,6-dimethylbenzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170314#3-bromo-2-6-dimethylbenzoic-acid-molecular-weight-and-formula]

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